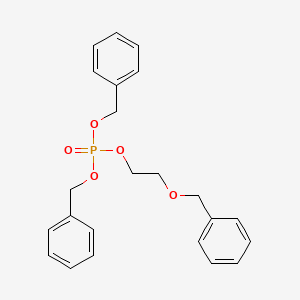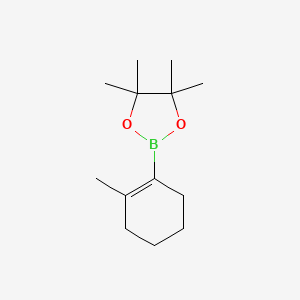
4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 448211-43-6 . It has a molecular weight of 222.14 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 . This code represents the compound’s molecular structure.It should be stored in a refrigerator . The shipping temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Epigenetic Modulation
Research on DNA methyltransferase inhibitors illustrates the profound impact of chemical agents on epigenetic modifications, potentially influencing gene expression without altering the DNA sequence. Such compounds, including nucleoside analogs, have shown promise in inhibiting hypermethylation, a common feature in malignancies, thereby restoring tumor suppressor gene activity and demonstrating antitumor effects in preclinical models. This highlights the broader potential for chemicals in modulating epigenetic landscapes for therapeutic purposes (Goffin & Eisenhauer, 2002).
Organic Thermoelectric Materials
The exploration of poly(3,4-ethylenedioxythiophene) (PEDOT) as a thermoelectric material exemplifies the growing interest in organic compounds for energy conversion applications. Recent advancements have achieved significant improvements in the thermoelectric efficiency of PEDOT-based materials, suggesting a potential role for similar organic compounds in developing low-cost, flexible, and environmentally friendly thermoelectric devices. This research underscores the utility of organic chemistry in addressing energy sustainability challenges (Yue & Xu, 2012).
Catalytic Oxidation
Studies on the selective catalytic oxidation of cyclohexene demonstrate the capacity for controlled chemical reactions to produce industrially relevant intermediates with high selectivity. The ability to direct the oxidation process towards specific products with different functional groups opens avenues for synthesizing a wide array of chemicals from simple precursors, highlighting the role of catalysis in modern synthetic chemistry (Cao et al., 2018).
Environmental Toxicology
The review on the toxicity of crude 4-methylcyclohexanemethanol (MCHM) sheds light on the environmental and health impacts of industrial chemicals. Understanding the acute and subchronic toxicity, along with potential irritant and sensitization properties, is crucial for assessing the risks associated with chemical spills and exposures. Such research informs safety regulations and risk assessment protocols for chemicals in industrial use (Paustenbach et al., 2015).
Ethylene Action Inhibition
Investigations into the effects of 1-methylcyclopropene (1-MCP) on ethylene perception in plants offer insights into the regulation of plant growth and fruit ripening. By inhibiting ethylene action, 1-MCP can extend the shelf life of fruits and vegetables, emphasizing the importance of chemical interventions in post-harvest technology and food preservation (Blankenship & Dole, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylcyclohexen-1-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTDAXQXIPAWPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


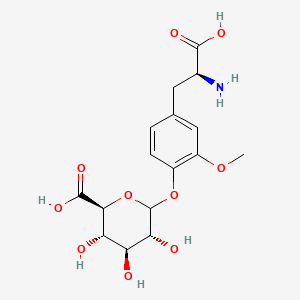
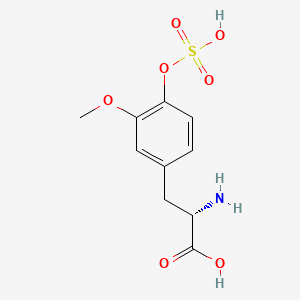
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)

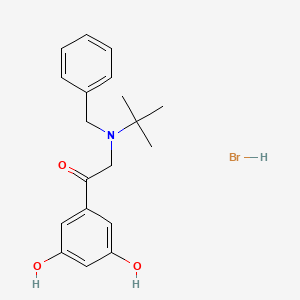
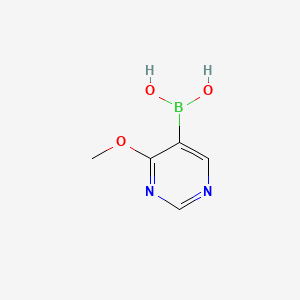
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)


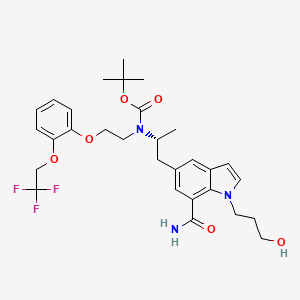
![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)
